3-Amino-2-naphthalen-2-ylpropanoic acid;hydrochloride
Description
3-Amino-2-naphthalen-2-ylpropanoic acid hydrochloride is a naphthyl-substituted amino acid derivative with the molecular formula C₁₃H₁₃NO₂·HCl (MW: 251.70) and CAS number 122745-12-4 . The compound features a naphthalene ring linked to a propanoic acid backbone via a methylene group, with an amino group at the β-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
3-amino-2-naphthalen-2-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-8-12(13(15)16)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12H,8,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSBJZUAOORSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
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Friedel-Crafts Acylation : 2-Naphthol undergoes acylation with β-chloropropanoyl chloride in the presence of AlCl₃ to yield 2-(3-chloropropanoyl)naphthalen-1-ol.
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Hydrolysis : The chloropropanoyl intermediate is hydrolyzed under basic conditions to form 2-(3-hydroxypropanoyl)naphthalen-1-ol.
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Nitration : Selective nitration at the β-position using fuming HNO₃ and H₂SO₄ introduces a nitro group.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by acidification with HCl to precipitate the hydrochloride salt.
Key Data
| Step | Conditions | Yield (%) | Characterization (¹H NMR) |
|---|---|---|---|
| Acylation | AlCl₃, DCM, 0°C → RT, 12 h | 68 | δ 7.8–8.2 (naphthyl H), 3.1 (CH₂CO), 2.8 (CH₂Cl) |
| Nitration | HNO₃/H₂SO₄, 0°C, 4 h | 55 | δ 8.5 (Ar–NO₂), 3.4 (CH₂NO₂) |
| Reduction | H₂ (1 atm), Pd-C, EtOH, 6 h | 82 | δ 6.9 (Ar–H), 2.9 (CH₂NH₂), 1.8 (NH₂·HCl) |
Michael Addition to α,β-Unsaturated Esters
Reaction Pathway
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Ester Synthesis : 2-Naphthaldehyde is condensed with methyl acrylate via Knoevenagel reaction to form methyl 2-naphthalen-2-ylacrylate.
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Michael Addition : Ammonia in methanol undergoes nucleophilic addition to the α,β-unsaturated ester, yielding methyl 3-amino-2-naphthalen-2-ylpropanoate.
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Hydrolysis : Saponification with NaOH followed by HCl treatment generates the free acid and subsequent hydrochloride salt.
Optimization Insights
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Base Selection : DBU (1,8-diazabicycloundec-7-ene) enhances regioselectivity, achieving >90% conversion at 50°C.
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Stereochemical Control : Chiral auxiliaries (e.g., L-proline) induce enantiomeric excess (ee) up to 78% in non-polar solvents.
Gabriel Synthesis with Naphthalenyl Propanoic Acid
Reaction Pathway
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Alkylation : Ethyl bromoacetate reacts with 2-naphthol under Mitsunobu conditions (DIAD, PPh₃) to form ethyl 2-naphthalen-2-ylpropanoate.
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Phthalimide Introduction : The ester is treated with phthalimide potassium salt, yielding ethyl 3-phthalimido-2-naphthalen-2-ylpropanoate.
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Deprotection : Hydrazine cleaves the phthalimide group, releasing the primary amine.
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Salt Formation : HCl in diethyl ether precipitates the hydrochloride salt.
Spectral Validation
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¹³C NMR (Deprotected Intermediate) : δ 174.5 (COOH), 52.1 (CHNH₂), 38.7 (CH₂), 125–134 (naphthyl C).
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HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Reductive Amination of β-Keto Acids
Reaction Pathway
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β-Keto Acid Synthesis : 2-Acetylnaphthalene is oxidized with KMnO₄ to 2-naphthalen-2-yl-3-oxopropanoic acid.
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Reductive Amination : NH₄OAc and NaBH₃CN reduce the ketone to an amine, forming the β-amino acid.
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Acidification : HCl in Et₂O yields the hydrochloride salt.
Yield Comparison
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 65 |
| H₂/Pd-C | EtOAc | 50 | 58 |
| Zn(Hg)/HCl | THF | 0 | 42 |
Solid-Phase Peptide Synthesis (SPPS)
Methodology
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Resin Functionalization : Wang resin is loaded with Fmoc-protected β-alanine.
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Naphthalene Coupling : 2-Naphthoic acid is activated with HBTU and coupled to the β-amino group.
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Deprotection and Cleavage : Piperidine removes Fmoc, followed by TFA cleavage to release the free acid.
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Salt Formation : HCl gas is bubbled through the solution to precipitate the hydrochloride.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-naphthalen-2-ylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at different positions on the naphthalene ring, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized naphthalene derivatives, reduced amine derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
Inhibitor of Tryptophan Aminotransferase
Research indicates that derivatives of this compound, such as aminooxy-naphthylpropionic acid, exhibit inhibitory effects on the enzyme Tryptophan Aminotransferase (TAA1) in Arabidopsis thaliana. These inhibitors can alter auxin levels, leading to phenotypic changes in plant growth, which are useful for studying plant hormone signaling pathways .
Analgesic and Immunostimulant Effects
Compounds related to 3-amino-2-naphthalen-2-ylpropanoic acid have been documented to possess analgesic and immunostimulant properties. Patents have been filed for various formulations that leverage these effects, indicating potential therapeutic applications in pain management and immune response modulation .
Structure-Activity Relationship Studies
The compound serves as a scaffold for synthesizing novel derivatives aimed at exploring structure-activity relationships (SAR). This approach helps in identifying compounds with enhanced biological activity or specificity against targeted enzymes or receptors .
Membrane Protein Studies
In the field of biochemistry, noncanonical amino acids like this compound are utilized to probe the structure and function of membrane proteins. Their unique properties can facilitate the study of protein interactions and dynamics within lipid bilayers .
Case Studies and Findings
Mechanism of Action
The mechanism by which 3-Amino-2-naphthalen-2-ylpropanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulate signaling pathways, or bind to receptors to elicit biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varied Stereochemistry
- (R)-2-Amino-3-(naphthalen-2-yl)propanoic Acid Hydrochloride and (S)-isomer: These enantiomers share the same molecular formula but differ in the stereochemistry of the amino group. The R-configuration (CAS: 122745-12-4) is explicitly referenced in synthesis protocols .
Substituted Naphthyl Derivatives
- (±)-2-Amino-3-(4-hydroxy-1-naphthyl)propanoic Acid Hydrochloride: This compound introduces a hydroxyl group at the 4-position of the naphthyl ring (Scheme 1, ).
- 6-Bromo-2-naphthol Derivatives :
Brominated intermediates (e.g., 6-bromo-2-naphthol) are used in synthesizing halogenated analogues . Halogenation typically improves metabolic stability and binding affinity in drug design.
Backbone-Modified Analogues
- Methyl 2-Amino-2-Methyl-3-Phenylpropanoate Hydrochloride: Features a phenyl group instead of naphthyl and a methyl ester (CAS: 2060024-73-7) . The ester group serves as a prodrug strategy, improving oral bioavailability but requiring hydrolysis for activation.
Compounds with Distinct Core Structures
- Neutral Red (3-Amino-7-dimethylamino-2-methylphenazine Hydrochloride): A phenazine derivative with mutagenic properties under light exposure . While both compounds are hydrochlorides with amino groups, Neutral Red’s planar phenazine core enables intercalation into DNA, unlike the non-planar naphthylpropanoic acid.
- 4-Benzylmorpholine-2-carboxylic Acid Hydrochloride :
Incorporates a morpholine ring (CAS: 135072-15-0), enhancing water solubility and altering pharmacokinetics compared to the naphthyl-based target compound .
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
3-Amino-2-naphthalen-2-ylpropanoic acid; hydrochloride, often referred to in the context of its derivatives, exhibits significant biological activity that is of interest in various fields, including neurobiology and medicinal chemistry. This article delves into the compound's biological properties, synthesis methods, mechanisms of action, and its potential applications in drug development.
Overview of the Compound
3-Amino-2-naphthalen-2-ylpropanoic acid; hydrochloride is a derivative of amino acids with a naphthalene moiety, which enhances its biological activity. The compound is primarily used as a building block in peptide synthesis and has been studied for its neuroprotective properties and interactions with neurotransmitter systems.
Neuroprotective Properties
Research indicates that derivatives of 3-amino-2-naphthalen-2-ylpropanoic acid may influence neurotransmitter systems, particularly those related to pain perception and neuroprotection. Compounds similar to this have been investigated for their potential to modulate pathways associated with pain and inflammation.
Table 1: Summary of Biological Activities
The mechanism by which 3-amino-2-naphthalen-2-ylpropanoic acid exerts its effects is multifaceted:
- Peptide Synthesis : The compound serves as a key component in synthesizing peptides due to its ability to undergo coupling reactions without unwanted side reactions caused by the naphthalene protecting group.
- Receptor Interaction : Preliminary studies suggest that it may interact with various receptors involved in neurotransmission, influencing pathways related to neuroprotection and pain response.
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties, making them candidates for further exploration in antimicrobial drug development .
Study on Neuroprotective Effects
A study investigated the effects of 3-amino-2-naphthalen-2-ylpropanoic acid on neuronal cells under oxidative stress conditions. The results indicated significant neuroprotection against cell death induced by reactive oxygen species (ROS), suggesting its potential use in treating neurodegenerative diseases .
Antimicrobial Efficacy
In another study, the compound's derivatives were tested against various bacterial strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 0.0048 mg/mL against E. coli and moderate activity against fungal strains like Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
Synthesis Methods
The synthesis of 3-amino-2-naphthalen-2-ylpropanoic acid can be achieved through several methods, including:
- Direct Amination : Utilizing naphthalene derivatives as starting materials.
- Coupling Reactions : Employing standard peptide coupling methods to attach the amino acid moiety.
These methods allow for high yields and purity, making the compound suitable for research applications.
Q & A
Q. What are the optimal synthetic routes for 3-amino-2-naphthalen-2-ylpropanoic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a naphthalene derivative (e.g., 2-naphthol) with a β-amino acid precursor. Key steps include:
- Amination: Use of protected amino groups (e.g., Boc or Fmoc) to prevent side reactions during coupling.
- Acid Hydrolysis: Cleavage of protecting groups under acidic conditions (e.g., HCl in dioxane) to yield the free amine.
- Salt Formation: Treatment with concentrated HCl to form the hydrochloride salt, improving solubility and crystallinity .
Critical Parameters: - Temperature Control: Excess heat during amination can lead to racemization or decomposition.
- pH Adjustment: Precise HCl stoichiometry ensures complete salt formation without over-acidification.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm regiochemistry and stereochemistry (e.g., distinguishing naphthalene substitution patterns) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., CHClNO requires m/z 263.07) .
Q. What factors influence the solubility and stability of this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility: The hydrochloride salt enhances water solubility (up to 50 mg/mL at pH 3–5). In organic solvents (e.g., DMSO), solubility depends on the naphthalene moiety’s hydrophobicity .
- Stability:
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Methodological Answer:
Q. What experimental strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
Q. How can researchers investigate its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
Q. What methodologies evaluate its pharmacokinetics in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
